1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
Overview
Description
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is an organic compound with the chemical formula C11H10FN. This compound is characterized by a cyclobutane ring substituted with a 2-fluorophenyl group and a carbonitrile group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzyl cyanide with cyclobutanone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly in the synthesis of antiepileptic and antidepressant drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s fluorine atom can enhance its binding affinity and selectivity towards specific targets, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
- 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
- 1-(2-Methylphenyl)cyclobutane-1-carbonitrile
Uniqueness
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable intermediate in drug design and synthesis .
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABHBZCJSJJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627800 | |
Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28049-63-0 | |
Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.